

# Understanding the chemical structure and properties of CGP60474

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CGP60474

Cat. No.: B1668527

[Get Quote](#)

An In-Depth Technical Guide to **CGP60474**

## Introduction

**CGP60474** is a potent and selective, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][3] It has demonstrated significant activity in arresting the cell cycle at the G1/S phase and has been investigated for its potential as an anti-cancer agent.[3] Additionally, **CGP60474** exhibits inhibitory effects on Protein Kinase C (PKC) and has been described as a potent anti-endotoxemic agent, capable of reducing the secretion of inflammatory cytokines.[1][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

## Chemical Structure and Physicochemical Properties

**CGP60474** is chemically known as 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol.[3] Its structure is characterized by a phenylamino-pyrimidine core, which is a common scaffold for protein kinase inhibitors.

Table 1: Physicochemical Properties of **CGP60474**

| Property         | Value                                                                                               | Reference                               |
|------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------|
| Chemical Formula | $C_{18}H_{18}ClN_5O$                                                                                | <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight | 355.82 g/mol                                                                                        | <a href="#">[2]</a>                     |
| CAS Number       | 164658-13-3                                                                                         | <a href="#">[2]</a>                     |
| Appearance       | Solid                                                                                               | <a href="#">[4]</a>                     |
| Purity           | ≥98%                                                                                                | <a href="#">[3]</a>                     |
| Solubility       | Soluble to 100 mM in DMSO, 10 mM in DMSO, and to 50 mM in 1eq. HCl. Insoluble in water and ethanol. | <a href="#">[2]</a> <a href="#">[4]</a> |
| Storage          | Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to one year.              | <a href="#">[2]</a>                     |
| SMILES           | <chem>C1=CC(NC2=NC(C3=CC=N2)C(=O)N)C=C3</chem>                                                      | <a href="#">[4]</a>                     |
| InChI Key        | IYNDTACKOAXKBJ-UHFFFAOYSA-N                                                                         | <a href="#">[4]</a>                     |

## Biological Activity and Mechanism of Action

**CGP60474** functions primarily as an inhibitor of cyclin-dependent kinases by competing with ATP for the kinase's binding site.[\[1\]](#) This inhibition disrupts the cell cycle progression, particularly the transition from the G1 to the S phase, leading to cell cycle arrest.[\[3\]](#)

## Inhibition of Cyclin-Dependent Kinases

**CGP60474** shows high potency against several CDK complexes. Its inhibitory activity is most pronounced against CDK1, CDK2, CDK5, and CDK9.[\[1\]](#)[\[2\]](#) The 50% inhibitory concentrations ( $IC_{50}$ ) against various kinases are summarized below.

Table 2: Inhibitory Activity ( $IC_{50}$ ) of **CGP60474** against Various Kinases

| Kinase Target  | IC <sub>50</sub> (nM) | Reference |
|----------------|-----------------------|-----------|
| CDK1/Cyclin B  | 17 - 60               | [3][4]    |
| CDK2/Cyclin A  | 4, 80                 | [1][4]    |
| CDK2/Cyclin E  | 3, 50                 | [1][4]    |
| CDK4/Cyclin D1 | 200, 700              | [4]       |
| CDK5/p25       | 9.5, 10               | [1][3]    |
| CDK7/Cyclin H  | 200, 220              | [1][3]    |
| CDK9/Cyclin T  | 13                    | [1][2]    |
| PKC $\alpha$   | 250                   | [4]       |
| v-Abl          | 400                   | [4]       |
| VEGFR-2        | 84                    | [1]       |

## Effects on Cell Cycle and Proliferation

By inhibiting CDKs, particularly CDK2, **CGP60474** prevents the phosphorylation of the Retinoblastoma protein (Rb).[6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry and leading to a G1/S phase arrest.[6] This mechanism underlies its anti-proliferative effects observed in various cancer cell lines.

Table 3: Anti-proliferative Activity (IC<sub>50</sub>) of **CGP60474** in Cancer Cell Lines

| Cancer Type     | Cell Line(s)  | IC <sub>50</sub> (nM) | Reference |
|-----------------|---------------|-----------------------|-----------|
| Colon Cancer    | Not specified | 25 - 84               | [4][5]    |
| Breast Cancer   | Not specified | 21 - 280              | [4][5]    |
| Lung Cancer     | Not specified | 40, 68                | [4][5]    |
| Prostate Cancer | Not specified | 17, 20                | [4][5]    |
| Ovarian Cancer  | Not specified | 18 - 38               | [4][5]    |

## Anti-inflammatory Effects

**CGP60474** has also been shown to possess anti-endotoxemic properties. It reduces the secretion of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as IL-6 and TNF- $\alpha$ .<sup>[4][5]</sup> This effect is likely mediated through the inhibition of signaling pathways, such as NF- $\kappa$ B, which are crucial for the inflammatory response.<sup>[4]</sup>

## Signaling Pathways and Workflows

### CDK-Mediated Cell Cycle Regulation

The following diagram illustrates the G1/S transition of the cell cycle and the inhibitory action of **CGP60474**.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CGP 60474 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CGP 60474 - Biochemicals - CAT N°: 29631 [bertin-bioreagent.com]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of CGP60474]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668527#understanding-the-chemical-structure-and-properties-of-cgp60474]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)